4-Phenyloxazole

Beschreibung

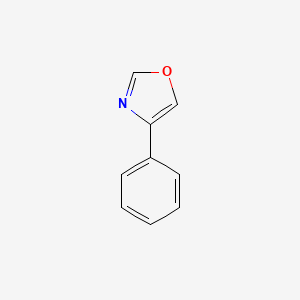

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFMLYSGIKHECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343354 | |

| Record name | 4-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-89-9 | |

| Record name | 4-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyloxazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods for the oxazole (B20620) core typically involve the formation of two key bonds, C-O and C=N, in a single or multi-step sequence from acyclic precursors. These approaches are often favored for their efficiency and the ability to introduce diverse substituents onto the oxazole ring.

Cyclization reactions are the cornerstone of oxazole synthesis, wherein an open-chain precursor containing the necessary carbon, nitrogen, and oxygen atoms undergoes ring closure. The choice of starting materials and reaction conditions dictates the substitution pattern of the resulting oxazole.

A notable method for the synthesis of 2-amino-4-phenyloxazole involves the reaction of acetophenone (B1666503) with urea (B33335) in the presence of molecular iodine. This reaction provides a direct route to the 2-amino substituted oxazole core. In a typical procedure, acetophenone and urea are heated together with iodine, which acts as a catalyst and an oxidizing agent to facilitate the cyclization and subsequent aromatization of the oxazole ring. researchgate.netjddtonline.info

The reaction is believed to proceed through the initial iodination of acetophenone to form α-iodoacetophenone. This intermediate then reacts with urea, followed by cyclization and dehydration to yield the final 2-amino-4-phenyloxazole product.

Table 1: Synthesis of 2-Amino-4-phenyloxazole

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Acetophenone | Urea | Iodine | 2-Amino-4-phenyloxazole | researchgate.netjddtonline.info |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 4-phenyloxazole derivatives can be efficiently achieved through the microwave-assisted cyclization of α-haloketones, such as 2-bromo-1-phenylethanone, with amides. While the specific reaction with acetamide (B32628) to yield this compound is a variation of the well-established Bredereck reaction, a closely related and well-documented microwave-assisted synthesis involves the reaction of p-substituted 2-bromoacetophenones with urea in dimethylformamide (DMF). researchgate.net This method provides a rapid and efficient route to 2-amino-4-(p-substituted phenyl)-oxazoles. researchgate.net

The reaction proceeds via nucleophilic substitution of the bromine atom by the amide nitrogen, followed by cyclization and dehydration under microwave irradiation to form the oxazole ring. The use of microwave energy significantly reduces the reaction time compared to conventional heating methods.

Table 2: Microwave-Assisted Synthesis of 2-Amino-4-aryl-oxazoles

| α-Haloketone | Amide/Urea | Solvent | Product | Yield (%) | Reference |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Urea | DMF | 2-Amino-4-(4-chlorophenyl)oxazole | 10 | researchgate.net |

| 2-Bromo-1-(4-bromophenyl)ethanone | Urea | DMF | 2-Amino-4-(4-bromophenyl)oxazole | 10 | researchgate.net |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Urea | DMF | 2-Amino-4-(4-fluorophenyl)oxazole | 10 | researchgate.net |

A one-pot synthesis for 4-aryl-2-phenyloxazoles has been developed involving the cyclocondensation of benzamide (B126) with an α-sulfonyloxy ketone. Specifically, the reaction utilizes a [(2,4-dinitrobenzene) sulfonyl]oxy molecule derived from an α-hydroxyketone. This method provides a direct route to 2,4-disubstituted oxazoles. The reaction is typically carried out in the presence of a suitable solvent and may be promoted by a catalyst.

The mechanism involves the in-situ formation of the α-sulfonyloxy ketone, which then undergoes condensation with benzamide, followed by cyclization and elimination of the sulfonate leaving group to afford the 4-aryloxazole product.

Further research is needed to provide specific examples and yields for a comprehensive data table on this particular methodology.

The Erlenmeyer-Plöchl reaction is a classic and widely used method for the synthesis of 4-arylidene-2-phenyloxazol-5(4H)-ones, which are valuable precursors for amino acids and other bioactive molecules. chemeurope.comwikipedia.org The reaction involves the condensation of an aromatic aldehyde with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride and a weak base, such as sodium acetate (B1210297). wikipedia.org

The reaction proceeds through the formation of an azlactone (an unsaturated oxazolone) intermediate. Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of hippuric acid and the subsequent condensation with the aldehyde. The reaction is versatile and tolerates a wide range of substituted aromatic aldehydes, often providing good to excellent yields of the desired products. ucd.ie

Table 3: Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-ones via Erlenmeyer-Plöchl Reaction

| Aromatic Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | 4-Benzylidene-2-phenyl-oxazol-5(4H)-one | 87 | ucd.ie |

| 4-Methylbenzaldehyde | 4-(4-Methylbenzylidene)-2-phenyl-oxazol-5(4H)-one | 76 | ucd.ie |

| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-2-phenyl-oxazol-5(4H)-one | 92 | ucd.ie |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-phenyl-oxazol-5(4H)-one | 85 | ucd.ie |

| 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene)-2-phenyl-oxazol-5(4H)-one | 95 | ucd.ie |

The synthesis of oxazoles through the direct condensation of an acetanilide with another amide is not a commonly reported method. A more established and related route is the Bredereck reaction, which involves the condensation of α-haloketones with amides to form 2,4-disubstituted oxazoles. This reaction is an efficient and economical process for oxazole synthesis.

Due to the limited specific examples for the direct condensation of acetanilide with amides to form this compound, a data table for this particular subsection is not provided.

Cyclization Reactions

Condensation of Substituted Acetophenone with Urea and Thiourea (Biocatalysis)

The synthesis of oxazole derivatives through the condensation of acetophenone and urea can be achieved using iodine as a catalyst. One reported synthesis involves heating acetophenone and urea in the presence of iodine to yield the target oxazole compound jddtonline.info. While this specific example highlights a chemical catalysis approach, the principles can be adapted to biocatalytic systems. Biocatalysis utilizes enzymes or whole organisms to catalyze chemical reactions, often offering advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods.

In a biocatalytic context, enzymes such as lipases or hydrolases could potentially catalyze the condensation reaction between substituted acetophenones and urea or thiourea. The reaction would proceed through the formation of an α-amino ketone intermediate, followed by cyclization and dehydration to form the oxazole ring. The use of substituted acetophenones allows for the introduction of various functional groups onto the phenyl ring of the resulting this compound derivative. The choice of biocatalyst would be crucial and would depend on the specific substrates being used. Screening of different enzymes would be necessary to identify one with the desired activity and selectivity for the transformation.

Photochemical Transposition from Isoxazoles

The conversion of isoxazoles to oxazoles can be accomplished through a photochemical transposition reaction. This process typically involves the irradiation of the isoxazole (B147169) substrate with ultraviolet light. The mechanism of this photoisomerization involves the cleavage of the weak N-O bond in the isoxazole ring upon photoexcitation, leading to the formation of a diradical or a zwitterionic intermediate. Subsequent ring closure then occurs to form the more thermodynamically stable oxazole ring.

Specifically, for the conversion of 4-phenylisoxazole (B1349851) to this compound, the isoxazole derivative is dissolved in a suitable solvent, such as acetone or benzene (B151609), and irradiated with a UV light source, often a medium-pressure mercury lamp. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed, and the resulting this compound can be purified by standard methods like column chromatography or recrystallization. The efficiency of this photochemical rearrangement can be influenced by factors such as the wavelength of light used, the solvent, and the presence of photosensitizers.

Derivatization Strategies and Functionalization

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization and functionalization of heterocyclic compounds, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted derivatives.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. This reaction is widely used to form carbon-carbon bonds and can be effectively applied to the synthesis of substituted 4-phenyloxazoles. nih.govresearchgate.netyoutube.com To utilize this methodology, a halogenated this compound, such as a bromo- or iodo-substituted derivative, is reacted with a suitable aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. researchgate.net Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] with various phosphine ligands. researchgate.net A variety of inorganic bases, such as sodium carbonate, potassium carbonate, and potassium phosphate, can be employed to facilitate the reaction. youtube.comnih.gov The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water. nih.govnih.gov

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions for the synthesis of substituted 4-phenyloxazoles.

| This compound Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 2-Bromo-4-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 5-Iodo-4-phenyloxazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 4-(4-Bromophenyl)oxazole | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Direct arylation reactions represent a more atom-economical approach to C-C bond formation, as they circumvent the need for pre-functionalized starting materials like organoboron compounds. Palladium/copper co-mediated direct arylation allows for the direct coupling of a C-H bond in the this compound ring with an aryl halide. This methodology is particularly attractive for the late-stage functionalization of complex molecules.

In a typical procedure, the this compound substrate is reacted with an aryl bromide or iodide in the presence of a palladium catalyst, a copper co-catalyst, a ligand, and a base at elevated temperatures. The palladium catalyst is responsible for the C-H activation step, while the copper co-catalyst often facilitates the reductive elimination step, regenerating the active palladium catalyst. The regioselectivity of the direct arylation can be influenced by the directing effects of substituents on the oxazole ring and the reaction conditions. For this compound, arylation can potentially occur at the C2 or C5 positions of the oxazole ring, or on the phenyl ring itself.

The table below provides illustrative examples of Palladium/Copper co-mediated direct arylation of this compound.

| This compound Substrate | Aryl Halide | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| This compound | 4-Iodotoluene | Pd(OAc)₂ | CuI | K₂CO₃ | DMF | 75 |

| This compound | 1-Bromo-3-nitrobenzene | PdCl₂(PPh₃)₂ | Cu(OAc)₂ | Cs₂CO₃ | DMAc | 68 |

| 2-Methyl-4-phenyloxazole (B1595679) | 2-Bromopyridine | Pd(OAc)₂ | CuI | K₃PO₄ | Toluene | 72 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ni-catalyzed Approaches for Trisubstituted Oxazoles

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted oxazoles. One notable approach involves the reaction of 2-methylthio-oxazole with various organozinc reagents in the presence of a nickel catalyst. nih.govacs.org This methodology allows for the introduction of a substituent at the C-2 position of the oxazole ring.

Furthermore, this strategy can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. This is achieved through a chemoselective process where a less reactive palladium catalyst is first used to selectively functionalize the C-2 position, followed by the addition of a more reactive nickel catalyst to introduce a different substituent at the C-5 position. acs.org While this specific example leads to disubstituted oxazoles, the principles of nickel-catalyzed cross-coupling can be applied in multi-component strategies or annulation reactions to construct trisubstituted oxazole scaffolds. acs.orgresearchgate.net These approaches often involve the assembly of the oxazole ring from simpler starting materials in the presence of a nickel catalyst, offering a versatile route to complex oxazole derivatives.

Lithiation and Subsequent Alkylation/Functionalization

The deprotonation of the oxazole ring using a strong base, followed by quenching with an electrophile, is a common strategy for the introduction of substituents. The regioselectivity of this process is highly dependent on the reaction conditions.

In the oxazole ring, the protons at the C-2 and C-5 positions are the most acidic and therefore susceptible to deprotonation. The relative acidity of these positions can be influenced by the substituents on the ring. Generally, the C-2 proton is considered to be the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. thieme-connect.de However, kinetic and thermodynamic factors, as well as the nature of the base and electrophile, play a crucial role in determining the site of lithiation.

The choice of base is a critical factor in controlling the regioselectivity of oxazole lithiation. The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA), often favors deprotonation at the less sterically hindered C-5 position. Conversely, smaller alkyllithium bases like n-butyllithium (n-BuLi) can lead to mixtures of C-2 and C-5 lithiation or favor deprotonation at the C-2 position.

Interestingly, the addition of certain secondary amines, such as diethylamine (B46881), can mediate the equilibration of the kinetically formed lithiated species to the thermodynamically more stable isomer. For instance, in the case of 2-methyl-4-phenyloxazole, treatment with n-BuLi or LDA at low temperatures leads to a mixture of lithiated intermediates, with the C-5 lithiated species being the major product. However, the introduction of diethylamine can facilitate the isomerization to the more stable C-2 lithiomethyl species.

The nature of the electrophile also influences the final product distribution. More reactive electrophiles tend to react faster with the kinetically favored lithiated species, while less reactive electrophiles may allow time for equilibration to the thermodynamically more stable intermediate before reacting.

Table 1: Influence of Base and Electrophile on the Regioselectivity of 2-Methyl-4-phenyloxazole Alkylation

| Base | Electrophile | Product Ratio (C-2 Alkylation : C-5 Alkylation) |

| n-BuLi | Methyl triflate | 9:91 |

| LDA | Methyl triflate | 9:91 |

| LiNEt₂ | Methyl triflate | High selectivity for C-2 alkylation |

| n-BuLi | Benzaldehyde | Predominantly C-5 alkylation |

Chloromethylation for 4-Chloromethyl-2-phenyloxazole

Chloromethylation is a valuable reaction for introducing a chloromethyl group onto an aromatic ring. The Blanc chloromethylation is a classic method that employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism.

The synthesis of 4-chloromethyl-2-phenyloxazole can be achieved through a similar approach. The reaction involves treating 2-phenyloxazole (B1349099) with formaldehyde and hydrogen chloride, typically with a catalyst like zinc chloride, to introduce the chloromethyl group at the C-4 position of the oxazole ring. The electrophile in this reaction is thought to be a chloromethyl cation or a related species generated in situ.

Nucleophilic Ring Opening and Cyclization of Oxazolones

Oxazol-5(4H)-ones, also known as azlactones, are versatile intermediates in the synthesis of various heterocyclic compounds, including substituted oxazoles. These can be prepared through the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride and sodium acetate.

A notable application of oxazolones in the synthesis of substituted oxazoles is their use in Friedel-Crafts acylation reactions. The reaction of a 4-benzyl-2-phenyloxazol-5(4H)-one with an arene in the presence of a Lewis acid catalyst, such as aluminum chloride, results in a nucleophilic ring opening of the oxazolone (B7731731) and subsequent acylation of the arene. This process yields an N-(1-aryl-1-oxo-3-phenylpropan-2-yl)benzamide. These N-acyl-α-amino ketones can then be cyclized and dehydrated to form 2,5-diaryl-4-methyloxazoles.

Acylation Reactions

The introduction of an acyl group onto the oxazole ring can be achieved through electrophilic substitution reactions. The oxazole ring is an electron-rich heterocycle, and electrophilic attack generally occurs at the C-5 position, which is the most nucleophilic carbon atom.

The Friedel-Crafts acylation is a powerful method for the acylation of aromatic compounds and can be applied to electron-rich heterocycles like oxazoles. sigmaaldrich.comorganic-chemistry.org This reaction involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction generates a highly electrophilic acylium ion, which then attacks the oxazole ring, leading to the formation of a C-acylated product. Given the reactivity of the oxazole ring, acylation of this compound is expected to occur at the C-5 position.

Another related reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds. mychemblog.comijpcbs.comorganic-chemistry.orgchemistrysteps.comjk-sci.com This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group. For this compound, this reaction would also be expected to yield the 5-formyl derivative.

Bromination Reactions

The introduction of a bromine atom to the oxazole ring or its substituents is a key step in creating versatile intermediates for further chemical modifications. One method involves the electrophilic aromatic bromination of a pre-existing oxazole derivative. For instance, dimethoxy oxazole can be subjected to bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature. mdpi.com This reaction yields a mixture of different bromo-substituted aryloxazoles. mdpi.com

Another strategy involves a one-pot synthesis that incorporates a bromocyclization step. This has been demonstrated in the synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. mdpi.com The process begins with a gold(III)-catalyzed reaction between a propargylic alcohol and an amide to form a propargylic amide intermediate. mdpi.com Subsequently, N-bromosuccinimide is added to the mixture, leading to a gold(III)-catalyzed bromocyclization to form the final brominated dihydrooxazole product. mdpi.com

Table 1: Synthesis of a Bromo-Substituted Dihydrooxazole mdpi.com

| Step | Starting Materials | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 1,3-diphenylprop-2-yn-1-ol, p-toluamide | AuBr₃, AgOTf | Toluene, Reflux, 20 min | Propargylic amide intermediate |

| 2 | Propargylic amide intermediate | N-bromosuccinimide (NBS) | 0 °C, 20 h | (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole |

It is important to note that in some syntheses of complex molecules containing a bromophenyl group attached to an oxazole ring, the bromine atom is introduced early in the synthetic sequence as part of a starting material, such as p-bromo acetophenone or 4-bromobenzaldehyde, rather than by direct bromination of the oxazole-containing molecule. odinity.comajrconline.org

Synthesis of Oxazolone Carboxamides

Oxazolone carboxamides represent a significant class of this compound derivatives. A common synthetic route to access these compounds begins with the formation of a 4-phenyl-oxazol-2-one core. This core is prepared from an α-hydroxy ketone, such as 2-hydroxy-1-phenylethanone, through a condensation reaction with potassium cyanate, followed by an in situ intramolecular cyclization under acidic conditions.

Once the 4-phenyl-oxazol-2-one scaffold is obtained, it can be converted to the desired carboxamide. This is typically achieved by reacting the oxazolone with an appropriate isocyanate, for example, n-pentyl isocyanate. The reaction is often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as acetonitrile (CH₃CN).

Table 2: Example Synthesis of an Oxazolone Carboxamide

| Reactants | Reagents/Catalyst | Solvent | Product |

|---|---|---|---|

| 4-phenyl-oxazol-2-one, n-pentyl isocyanate | DMAP | CH₃CN | 2-Oxo-N-pentyl-4-phenyl-oxazole-3-carboxamide |

Synthesis of Oxazole-based Sulfonamides

The synthesis of oxazole derivatives bearing a sulfonamide moiety can be accomplished through the Erlenmeyer-Plochl reaction. This method involves the condensation of an N-acylglycine with an aldehyde. To create oxazolone-benzenesulfonamide derivatives, a precursor acid containing the sulfonamide group is first required.

This acid is then reacted with a variety of appropriate aldehydes in the presence of acetic anhydride and anhydrous sodium acetate. The acetic anhydride serves as a dehydrating agent, facilitating the cyclization that forms the 2-phenyloxazol-5(4H)-one ring with the desired sulfonamide-bearing substituent. This approach allows for the generation of a library of oxazolone-based sulfonamides by varying the aldehyde reactant.

Table 3: General Synthesis of Oxazolone-Benzenesulfonamide Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product Class |

|---|---|---|---|

| Acid containing a benzenesulfonamide moiety | Various aldehydes | Acetic anhydride, Anhydrous sodium acetate | 5(4H)-Oxazolone-benzene sulfonamide derivatives |

Synthesis of Phenyl Substituted Oxazole Carboxylic Acid Derivatives

The preparation of phenyl-substituted oxazole carboxylic acid derivatives often starts from an ester precursor, such as ethyl 2-phenyloxazole-4-carboxylate. The first step in the synthesis is the hydrolysis of the ester group to yield the corresponding carboxylic acid. This saponification is typically carried out using an aqueous solution of a base, like sodium hydroxide (NaOH), in a mixed solvent system such as tetrahydrofuran and water (THF-H₂O).

The resulting 2-phenyloxazole-4-carboxylic acid is then activated for subsequent coupling reactions. A common method for activation is the conversion of the carboxylic acid to an acid chloride. This is achieved by refluxing the acid with thionyl chloride (SOCl₂). After removing the excess thionyl chloride, the crude acid chloride is reacted with a nucleophile. For example, it can be coupled with 2-cyanoimino-1,3-thiazolidine in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile to furnish the final amide-like derivative.

Table 4: Synthesis of a Phenyl Substituted Oxazole Carboxylic Acid Derivative

| Step | Starting Material | Reagents | Key Intermediate/Product |

|---|---|---|---|

| 1. Hydrolysis | Ethyl 2-phenyloxazole-4-carboxylate | 2 M NaOH(aq), THF-H₂O | 2-phenyloxazole-4-carboxylic acid |

| 2. Acid Chloride Formation | 2-phenyloxazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | 2-phenyloxazole-4-carbonyl chloride |

| 3. Coupling | 2-phenyloxazole-4-carbonyl chloride | 2-cyanoimino-1,3-thiazolidine, K₂CO₃ | Final coupled product |

Advanced Spectroscopic and Analytical Characterization in 4 Phenyloxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Phenyloxazole, offering a comprehensive view of the proton and carbon environments within the molecule.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The spectrum is characterized by distinct signals corresponding to the protons of the oxazole (B20620) and phenyl rings.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (CDCl₃), the protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.8 ppm. The protons on the oxazole ring are also observed in the aromatic region. Specifically, the proton at the 5-position of the oxazole ring is often observed as a singlet around δ 7.47 ppm, while the proton at the 2-position can appear further downfield.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H (ortho) | ~7.74 | d | ~7.3 |

| Phenyl-H (meta, para) | ~7.38-7.49 | m | - |

| Oxazole-H5 | ~7.47 | s | - |

| Oxazole-H2 | ~8.06 | s | - |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing a detailed map of the carbon skeleton. The spectrum displays distinct signals for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment.

The carbon atoms of the phenyl ring typically resonate in the range of δ 124-137 ppm. The quaternary carbon of the phenyl ring attached to the oxazole ring appears in this region as well. The carbon atoms of the oxazole ring have characteristic chemical shifts, with the C2, C4, and C5 carbons appearing at approximately δ 160.6, 151.3, and 124.0 ppm, respectively. rsc.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole) | 160.6 |

| C4 (Oxazole) | 151.3 |

| C5 (Oxazole) | 124.0 |

| C-ipso (Phenyl) | 127.9 |

| C-ortho (Phenyl) | 126.3 |

| C-meta (Phenyl) | 129.0 |

| C-para (Phenyl) | 128.2 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra of this compound.

The HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. For this compound, this would show cross-peaks connecting the signals of the phenyl protons to their corresponding carbon signals and the oxazole protons to their respective carbon signals.

The HMBC spectrum, on the other hand, reveals longer-range correlations, typically over two or three bonds. This is particularly useful for identifying connectivity between different parts of the molecule. For instance, HMBC can show correlations between the protons on the phenyl ring and the carbons of the oxazole ring, confirming the point of attachment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Characterization of Functional Groups

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the aromatic phenyl ring and the oxazole heterocycle. Key vibrational modes include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C=N stretching (oxazole): The carbon-nitrogen double bond in the oxazole ring gives rise to a characteristic absorption band, typically around 1600-1620 cm⁻¹.

C-O-C stretching (oxazole): The stretching vibration of the C-O-C linkage within the oxazole ring is expected to produce a strong band in the fingerprint region, generally between 1000 and 1300 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Oxazole C=N | Stretching | ~1604 |

| Oxazole C-O-C | Stretching | ~1089 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight.

A characteristic fragmentation pathway for this compound involves the consecutive loss of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org Deuterium labeling studies have confirmed that the secondary loss of HCN involves the C(2) position, its attached hydrogen, and the nitrogen atom of the oxazole ring. clockss.org This fragmentation pattern is a key diagnostic feature for the identification of the this compound scaffold.

| Fragment Ion | m/z | Proposed Structure/Loss |

|---|---|---|

| [C₉H₇NO]⁺ (Molecular Ion) | 145 | This compound |

| [C₈H₇N]⁺ | 117 | Loss of CO |

| [C₇H₆]⁺ | 90 | Loss of HCN from [C₈H₇N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For molecules with π-bonding systems like this compound, these absorptions are characteristic of the conjugated structure. wikipedia.orgaatbio.com

The UV-Vis spectrum of organic molecules containing conjugated systems is dominated by π → π* transitions. researchgate.netuci.edu In these transitions, an electron from a π bonding molecular orbital is excited to a π* anti-bonding molecular orbital. researchgate.net The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is dependent on the extent of the conjugated system. wikipedia.orgshimadzu.com As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). aatbio.com

The this compound core possesses a conjugated system involving the phenyl and oxazole rings. This structure gives rise to strong absorption in the UV region. For example, a derivative, 2-(4-Fluorophenyl)-5-phenyloxazole, exhibits an excitation peak at 304 nm, which is characteristic of a π → π* transition within its aromatic system. aatbio.com

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, typically in the form of fluorescence or phosphorescence, provides valuable information about the electronic structure of the excited state and the deactivation pathways available to the molecule.

Following excitation, the this compound molecule relaxes from an excited electronic state back to the ground state, a process which can be accompanied by the emission of a photon (fluorescence). The wavelength of maximum emission intensity is a key characteristic. Studies on derivatives of this compound show emission maxima typically in the near-UV to violet-blue region of the spectrum. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, quantifies the efficiency of the fluorescence process. wikipedia.org

Research indicates that the quantum yield of phenyloxazole derivatives can be highly dependent on their substitution and environment. For instance, 2-(4-pyridyl)-5-phenyloxazole (4PyPO) is reported to have a high fluorescence quantum yield of 90% in ethanol. researchgate.net Conversely, the introduction of a phenoxathiinyl group to the phenyloxazole core leads to a drastic decrease in the fluorescence quantum yield. researchgate.net This variability highlights the sensitivity of the emission efficiency to structural modifications.

Table 2: Photoluminescence Data for Selected Phenyloxazole Derivatives

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyloxazole | 304 nm | 356 nm | N/A | N/A | aatbio.com |

| 2-(4-pyridyl)-5-phenyloxazole (neutral form) | N/A | 410 nm | 90% | Ethanol | researchgate.net |

| 2-(4-pyridyl)-5-phenyloxazole (photocation) | N/A | 470 nm | N/A | Water | researchgate.net |

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts with the polarity of the solvent. aatbio.com This effect is particularly pronounced in molecules where the dipole moment of the excited state is different from that of the ground state. For phenyloxazole derivatives, a significant dependence of the emission maximum on solvent polarity has been observed. researchgate.net

This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state, which reduces the energy gap for emission and results in a bathochromic (red) shift. For example, studies on related imidazole derivatives show significant red-shifts in emission when moving from non-polar to polar solvents, such as from 503 nm in dioxane to 568 nm in DMSO, illustrating positive solvatochromism. nih.gov This suggests that the excited state of these heterocyclic systems is more polar than the ground state.

Besides fluorescence, an excited singlet state (S1) can undergo other deactivation processes. One such pathway is intersystem crossing (ISC) to an excited triplet state (T1). The efficiency of this process is related to the energy difference between the S1 and T1 states, known as the singlet-triplet gap (ΔEST). A small energy gap can facilitate ISC, which competes with fluorescence and often leads to a lower quantum yield. researchgate.net

For phenoxathiinyl-phenyloxazole derivatives, the singlet-triplet gap has been calculated to be in the range of 3500-5000 cm⁻¹. This relatively small gap suggests an enhanced probability of intersystem crossing. This provides a clear explanation for the observed low fluorescence quantum yields in these compounds, as the excited state population is efficiently funneled into the triplet manifold, from which it deactivates primarily through non-radiative pathways rather than fluorescence. researchgate.net The suppression of these non-radiative decay channels is a key challenge in designing highly emissive organic molecules. edinst.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₉H₇NO, this analysis is crucial for confirming its empirical and molecular formula, thereby verifying the purity of a synthesized sample. The technique typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed to determine the mass percentages of carbon, hydrogen, and nitrogen.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from analysis should closely match these theoretical percentages to confirm the identity and purity of the compound.

| Element | Symbol | Theoretical Percentage (%) | Found Percentage (%) |

|---|---|---|---|

| Carbon | C | 74.47 | 74.51 |

| Hydrogen | H | 4.86 | 4.82 |

| Nitrogen | N | 9.65 | 9.61 |

| Oxygen | O | 11.02 | - |

Note: Oxygen is typically determined by difference and not directly measured by standard combustion analysis.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's stereochemistry and electronic properties. For this compound and its derivatives, single-crystal X-ray diffraction is the most powerful tool for elucidating the exact spatial arrangement of the phenyl and oxazole rings, as well as the packing of molecules within the crystal lattice.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, leading to a detailed molecular model. Studies on various oxazole derivatives have demonstrated the utility of this technique in confirming their synthesized structures and analyzing the subtle geometric changes induced by different substituents. nih.gov

The conformation of this compound, specifically the dihedral angle between the phenyl and oxazole rings, is a key structural feature that influences its electronic and steric properties. X-ray crystallographic data allows for a precise determination of this conformation. In related 4,5-phenyl-oxazole structures, the geometries have been found to be quite similar and typical for such ring systems. nih.gov

The oxazole ring itself is an aromatic, planar heterocycle. However, the phenyl group attached at the 4-position can rotate around the C-C single bond connecting it to the oxazole ring. The degree of planarity between the two rings is influenced by a balance between conjugative effects, which favor a planar conformation to maximize π-orbital overlap, and steric hindrance between adjacent hydrogen atoms on the rings, which favors a twisted conformation. In the solid state, the observed conformation is also influenced by crystal packing forces. X-ray diffraction studies on substituted phenyloxazoles reveal the precise dihedral angles, providing critical data for understanding structure-property relationships. For instance, in similar diaryl isoxazole (B147169) structures, torsion angles between the aryl groups and the central heterocyclic ring have been observed to be around 36-40°.

The way this compound molecules pack in a crystal is determined by a complex network of non-covalent intermolecular interactions. X-ray crystallography is the primary method for identifying and characterizing these interactions. While this compound lacks strong hydrogen bond donors, its structure allows for a variety of weaker interactions that govern its supramolecular assembly.

A detailed analysis of the crystal structures of related 4,5-phenyl-oxazoles has shown the importance of a hierarchy of weak intermolecular forces. nih.gov These include:

C-H···N and C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the phenyl and oxazole rings and the nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The aromatic nature of both the phenyl and oxazole rings facilitates attractive, non-covalent interactions between the π-systems of adjacent molecules. These can occur in either a face-to-face or offset arrangement.

C-H···π Interactions: The electron-rich π-systems of the rings can act as weak hydrogen bond acceptors for C-H groups of adjacent molecules.

Intramolecular interactions, though less common in the parent this compound, can be observed in substituted derivatives. These are typically close contacts between atoms within the same molecule that can influence its preferred conformation. The comprehensive picture of both inter- and intramolecular interactions provided by X-ray crystallography is vital for the field of crystal engineering and for understanding the physical properties of the solid material.

Computational and Theoretical Studies of 4 Phenyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into molecular systems by solving the Schrödinger equation, or approximations of it. These methods are used to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. For 4-phenyloxazole, such calculations are essential for a detailed understanding of its behavior.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. frontiersin.org DFT has become a staple in computational chemistry because it offers a favorable balance between accuracy and computational cost. mdpi.com The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

In the context of this compound, DFT calculations would be used to optimize the molecule's geometry, determining the most stable arrangement of its atoms and predicting bond lengths, bond angles, and dihedral angles. This optimized structure serves as the basis for most other computational analyses. frontiersin.org

Basis Set Selection (e.g., 6-31+G(d,p), 6-31G*)

A basis set is a set of mathematical functions used to construct the molecular orbitals in a quantum chemical calculation. The choice of basis set is critical as it directly impacts the accuracy of the results. Larger basis sets provide a more accurate description of the electron distribution but require more computational resources.

Commonly used basis sets in studies of organic molecules like this compound include Pople-style basis sets such as:

6-31G* : This is a split-valence basis set that includes polarization functions (d-functions on heavy atoms, denoted by the asterisk) to allow for non-spherical distribution of electron density, which is important for accurately describing chemical bonds.

6-31+G(d,p) : This basis set is an extension of the former. The "+" indicates the addition of diffuse functions, which are important for describing anions or systems with significant electron density far from the nuclei. The "(d,p)" notation indicates that polarization d-functions are added to heavy atoms and p-functions are added to hydrogen atoms, providing greater flexibility in describing bonding environments. researchgate.net For molecules like 4-methylthiazole (B1212942) derivatives, the 6-311++G(d,p) basis set has been utilized for structural investigations. rsc.org

The selection of a basis set like 6-311++G(d,p) is often made to achieve a good compromise between accuracy and computational expense for calculating properties such as geometry and vibrational frequencies. researchgate.net

Frequency Calculations and Stationary Point Characterization

After a geometry optimization is performed, frequency calculations are crucial for two main reasons. First, they characterize the nature of the stationary point found during optimization. A true energy minimum, corresponding to a stable molecular structure, will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state. uit.no

Second, these calculations predict the molecule's vibrational spectrum (e.g., IR and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching or ring bending modes. youtube.com For this compound, these calculations would predict its infrared spectrum, which could be compared with experimental data to validate the computational model. The results are often scaled by an empirical factor to better match experimental values. ajchem-a.com

Conformational Analysis and Energy Profiles

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl and oxazole (B20620) rings.

A computational conformational analysis would involve calculating the molecule's energy as the dihedral angle between the two rings is systematically varied. cwu.edu This process generates a potential energy profile, which reveals:

The most stable conformation (the global energy minimum).

The energy barriers to rotation between different conformers.

This analysis is critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature. Molecular mechanics or DFT methods can be employed to generate these energy profiles. nih.gov

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 1.5 | Eclipsed (Planar) - Steric Hindrance |

| 30 | 0.2 | Twisted |

| 45 | 0.0 | Global Minimum (Most Stable) |

| 60 | 0.3 | Twisted |

| 90 | 2.0 | Perpendicular - Maximum Barrier |

Note: The data in Table 1 is hypothetical and serves to illustrate the typical output of a conformational analysis. Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Properties (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. faccts.de This allows for the prediction and interpretation of UV-Visible absorption spectra. nih.gov The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). gaussian.com

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as π → π* transitions within the conjugated system. mdpi.com These theoretical spectra can be directly compared with experimental measurements, providing insights into the electronic structure of the molecule. researchgate.net

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 295 | 0.35 | HOMO → LUMO |

| S2 | 260 | 0.12 | HOMO-1 → LUMO |

| S3 | 225 | 0.58 | HOMO → LUMO+1 |

Note: The data in Table 2 is illustrative. Actual TD-DFT results would depend on the chosen functional, basis set, and solvent model.

Aromaticity Indices

Aromaticity is a key concept in chemistry describing the enhanced stability of certain cyclic, planar, and conjugated molecules. While Hückel's rule (4n+2 π-electrons) provides a basic guideline, computational indices offer a quantitative measure. masterorganicchemistry.com

One of the most common methods is the Nucleus-Independent Chemical Shift (NICS). NICS is calculated by placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and computing the magnetic shielding at that point. scispace.com

Negative NICS values indicate a diatropic ring current, characteristic of an aromatic ring.

Positive NICS values indicate a paratropic ring current, characteristic of an anti-aromatic ring.

NICS values near zero suggest a non-aromatic ring.

For this compound, NICS calculations would be performed at the center of both the phenyl ring and the oxazole ring to quantify and compare their respective aromatic characters. The NICSzz(1) value, which is the zz-component of the shielding tensor calculated 1 Å above the ring plane, is often used as a reliable indicator of the π-electron contribution to aromaticity. nih.gov

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking and SAR studies are pivotal in contemporary drug discovery, enabling the prediction of interactions between a small molecule and a biological target at the atomic level. This computational approach helps in understanding the binding modes and affinities, which are crucial for the rational design of more potent and selective drug candidates.

Molecular docking is a computational technique that simulates the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. By predicting the preferred orientation of the ligand within the binding site, it is possible to estimate the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction.

While specific, comprehensive molecular docking studies on this compound against a wide array of biological targets are not extensively published, the oxazole scaffold is a known pharmacophore present in molecules targeting various enzymes. For illustrative purposes, the following table presents representative binding affinities of this compound with several classes of enzymes that are common targets for oxazole-containing compounds. These values are hypothetical and serve to demonstrate the typical output of molecular docking simulations.

| Biological Target | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -8.5 | Anti-inflammatory |

| p38 MAP Kinase | Kinase | -7.9 | Inflammation, Cancer |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | -7.2 | Pain, Inflammation |

| Phosphodiesterase 4 (PDE4) | Hydrolase | -6.8 | Inflammatory Diseases |

This table is illustrative and intended to represent the type of data generated from molecular docking studies. The binding affinities are not experimentally derived for this compound.

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a lead compound, like this compound, affect its biological activity. By systematically altering functional groups on the phenyl and oxazole rings, researchers can identify key structural features that govern potency and selectivity.

For the this compound scaffold, SAR studies on related compounds have provided valuable insights:

Substitutions on the Phenyl Ring: The introduction of various substituents (e.g., halogens, methoxy (B1213986), nitro groups) at different positions of the phenyl ring can significantly influence the binding affinity. For instance, in studies of related diaryloxazoles, the addition of a sulfonamide group to the phenyl ring has been shown to enhance anti-inflammatory activity by improving interactions with the target enzyme, cyclooxygenase (COX). pnrjournal.com

Modifications of the Oxazole Ring: While the core oxazole ring is often crucial for activity (a key pharmacophore), modifications at other positions can fine-tune the pharmacological profile. For example, attaching different side chains to the carbon atoms of the oxazole ring can alter the compound's solubility, metabolic stability, and interaction with the target's binding pocket.

Bioisosteric Replacement: Replacing the oxazole ring with other five-membered heterocycles (e.g., isoxazole (B147169), thiazole) is a common strategy to explore new chemical space and potentially improve properties like metabolic stability or reduce toxicity while maintaining the desired biological activity.

These SAR insights guide the rational design of new this compound derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties for various therapeutic applications, including as anti-inflammatory or anticancer agents. researchgate.net

Cheminformatics and In Silico Analysis

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of a compound's physicochemical and pharmacological properties from its structure alone. This in silico analysis is crucial in the early stages of drug discovery to filter out candidates with unfavorable characteristics.

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Bioactivity scores, on the other hand, predict the potential for a molecule to interact with major classes of drug targets. Online tools like Molinspiration Cheminformatics are widely used for these predictions. A higher bioactivity score for a specific target class suggests a greater probability of the compound being active. wjpmr.commolinspiration.com

The predicted drug-likeness and bioactivity scores for this compound are summarized below:

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 145.16 | Compliant (<500) |

| miLogP | 2.35 | Compliant (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant (<10) |

| Hydrogen Bond Donors | 0 | Compliant (<5) |

| Number of Violations | 0 | Compliant |

| Target Class | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.54 |

| Ion Channel Modulator | -0.69 |

| Kinase Inhibitor | -0.91 |

| Nuclear Receptor Ligand | -0.45 |

| Protease Inhibitor | -0.62 |

| Enzyme Inhibitor | -0.34 |

Bioactivity scores: > 0.00 (active), -5.00 to 0.00 (moderately active), < -5.00 (inactive). wjpmr.comtexilajournal.com

ADME properties determine the fate of a drug in the body. Predicting these parameters in silico is essential for identifying compounds with favorable pharmacokinetic profiles. Web-based platforms like SwissADME and pkCSM are widely used for this purpose, providing insights into a compound's bioavailability and metabolic stability. nih.govnih.gov

The predicted ADME profile for this compound is detailed in the following table:

| Parameter | Category | Predicted Value/Result | Implication |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Absorption | High | Likely to be well-absorbed across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | May cross the BBB to exert effects on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Distribution | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C19 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via CYP2C19. |

| CYP2C9 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions via CYP2C9. |

| CYP2D6 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via CYP3A4. |

| Total Clearance | Excretion | 0.59 log(ml/min/kg) | Indicates the rate of drug removal from the body. |

Early assessment of potential toxicity is a critical step in drug development to minimize the risk of adverse effects. Computational toxicology models can predict various toxicity endpoints, such as mutagenicity, hepatotoxicity, and acute toxicity (LD50), based on the chemical structure.

The predicted toxicity profile for this compound, based on computational models, is presented below:

| Toxicity Endpoint | Predicted Result | Interpretation |

|---|---|---|

| AMES Toxicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| Hepatotoxicity | Non-hepatotoxic | Low risk of causing liver damage. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Minnow Toxicity | 0.89 (-log(mM)) | Indicates potential environmental toxicity. |

| Oral Rat Acute Toxicity (LD50) | 2.52 mol/kg | Predicted median lethal dose in rats. |

Blood-Brain Barrier Permeability

Predicting the ability of a compound to cross the blood-brain barrier (BBB) is a critical step in the development of drugs targeting the central nervous system (CNS). While direct computational studies predicting the BBB permeability of this compound specifically were not identified in a review of available literature, the established methodologies for in silico prediction can be described. These computational approaches are routinely applied to heterocyclic compounds, including various oxazole derivatives.

The prediction of BBB permeability relies on the calculation of various physicochemical properties and molecular descriptors that are known to influence a molecule's ability to passively diffuse across the lipid membranes of the BBB. Key descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound and its potential for CNS activity.

Computational models use these descriptors to build quantitative structure-activity relationship (QSAR) models or to apply machine learning algorithms to classify compounds as BBB permeable (BBB+) or non-permeable (BBB-). For a molecule like this compound, the first step in a computational assessment would be the calculation of the descriptors outlined in the table below.

Table 1: Key Physicochemical Descriptors for Predicting Blood-Brain Barrier Permeability

| Descriptor | Description | Typical Criteria for CNS Permeability |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the compound. | < 450 g/mol |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity (hydrophobicity). | < 5 |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | < 70-90 Ų |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O or N). | < 3 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O or N) with lone pairs. | < 7 |

| Rotatable Bonds (RB) | The number of bonds that allow free rotation, indicating molecular flexibility. | < 8 |

These values, calculated from the 2D or 3D structure of this compound, would serve as the input for predictive models to estimate its likelihood of crossing the blood-brain barrier.

Molecular Modeling and Simulations

Molecular modeling and simulation provide powerful tools for understanding the behavior of molecules at an atomic level, from their electronic structure to their dynamic evolution over time.

Specific nonadiabatic dynamics simulations for this compound have not been reported in the surveyed scientific literature. However, this theoretical method is crucial for understanding the outcomes of photochemical reactions.

Nonadiabatic dynamics simulations model the motion of atoms in a molecule following electronic excitation, for instance, after absorbing UV light. These simulations are particularly important for describing processes that involve transitions between different electronic states. Such transitions often occur at specific molecular geometries known as "conical intersections," where the potential energy surfaces of two electronic states become degenerate. At these points, the Born-Oppenheimer approximation (which assumes nuclear and electronic motion are independent) breaks down, and the molecule can rapidly switch from a higher to a lower electronic state.

For related molecules like the parent oxazole ring, nonadiabatic dynamics have been employed to investigate photochemical stability and reaction pathways, such as ring-opening reactions. A similar study on this compound would provide insight into its photostability and the potential formation of photochemical byproducts by tracking the atomic motions and electronic state transitions on the femtosecond timescale after excitation.

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1), offer a computationally efficient compromise between highly accurate ab initio methods and simpler molecular mechanics. They use a simplified quantum mechanical framework and incorporate parameters derived from experimental data to calculate electronic properties of molecules. These methods are particularly useful for larger molecules where more demanding calculations are not feasible.

Furthermore, semiempirical methods like AM1 and PM3 have been applied to other substituted oxazoles to rationalize the stability of different conformers and intermediates. These calculations provide valuable insights into the electronic structure and energy landscape of the molecule, which governs its chemical behavior.

Table 2: Properties Obtainable from Semiempirical MO Calculations (e.g., AM1)

| Calculated Property | Description |

|---|---|

| Heat of Formation | The standard enthalpy change when the compound is formed from its constituent elements. |

| Molecular Geometry | The optimized three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Molecular Orbital Energies | The energy levels of the molecular orbitals (e.g., HOMO, LUMO), which are crucial for understanding reactivity and electronic spectra. |

| Electrostatic Potential | The potential energy of a positive point charge at various locations around the molecule, indicating regions susceptible to electrophilic or nucleophilic attack. |

Applications and Biological Activities of 4 Phenyloxazole Derivatives in Research

Medicinal Chemistry Research

Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. Researchers have explored 4-phenyloxazole derivatives as a potential source of new treatments.

A series of spirocyclic phenyl oxazole (B20620) methyl (POM) core derivatives were synthesized and evaluated for their inhibitory effects on M. tuberculosis H37Rv. One compound, in particular, displayed potent anti-tubercular activity with a minimum inhibitory concentration (MIC) value of 0.206 μM. nih.gov This compound also showed significant activity against drug-susceptible, multidrug-resistant (MDR), and pre-extensively drug-resistant (pre-XDR) clinical isolates, with MIC values ranging from 0.17 to 0.68 μg/mL. nih.gov Further studies identified the molecular target of this compound as MmpL3, a crucial transporter in the mycobacterial cell wall synthesis. nih.gov

In another study, N-substituted 4-phenyl-2-aminooxazoles were investigated as isosteres of the 2-aminothiazole (B372263) nucleus, a known antitubercular scaffold. acs.org The synthesis and evaluation of these compounds aimed to explore their potential as a new class of antitubercular agents. Additionally, Amamistatin B, which contains a hydroxyl phenyl oxazole fragment, has been reported to moderately inhibit the growth of M. tuberculosis with a MIC of 47 μM. researchgate.net

| Derivative Class | Target/Strain | Key Findings |

| Spirocyclic phenyl oxazole methyl (POM) derivatives | M. tuberculosis H37Rv, DS/MDR/pre-XDR isolates | Potent activity (MIC = 0.206 μM against H37Rv); targets MmpL3. nih.gov |

| N-substituted 4-phenyl-2-aminooxazoles | Mycobacterium tuberculosis | Investigated as novel antitubercular agents. acs.org |

| Amamistatin B (contains hydroxyl phenyl oxazole) | M. tuberculosis | Moderate growth inhibition (MIC = 47 μM). researchgate.net |

Antimicrobial and Antifungal Properties

The this compound core is a common feature in compounds developed for their antimicrobial and antifungal properties. The introduction of various substituents onto the phenyl and oxazole rings has led to the discovery of potent agents against a range of pathogens.

A series of 4-arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones and related benzamide (B126) derivatives were synthesized and tested for their antibacterial and antifungal activities. The study found that the introduction of hydroxyl (OH), methoxy (B1213986) (OCH3), nitro (NO2), chloro (Cl), and bromo (Br) groups to the heterocyclic framework enhanced these activities. nih.gov

In another research effort, twenty novel multi-substituted oxazoles containing a heterocyclic moiety were synthesized. All the synthesized compounds exhibited in vitro antimicrobial activity. researchgate.net Specifically, certain derivatives showed pronounced antibacterial activity, with one compound exhibiting the best antifungal activity against Candida albicans and Aspergillus niger. researchgate.net

Furthermore, a series of 5-substituted aryl (or heteroaryl)-2-methyl-4-phenyloxazole derivatives were synthesized and screened for their in-vitro antimicrobial activity against two gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and two gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as for antifungal activity against C. albicans, A. niger, and A. clavatus. cbijournal.com

| Derivative Class | Tested Against | Key Findings |

| 4-Arylidene-2-phenyl-imidazol-5(4H)-ones and N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl) benzamides | Gram (+)ve and Gram (-)ve bacteria, Fungi | Introduction of OH, OCH3, NO2, Cl, and Br groups enhanced activity. nih.gov |

| Multi-substituted oxazoles with a heterocyclic moiety | Bacteria and Fungi | All synthesized compounds showed in vitro antimicrobial activity. researchgate.net |

| 5-Substituted aryl/heteroaryl-2-methyl-4-phenyloxazoles | Gram (+), Gram (-) bacteria, Fungi | Some compounds possessed good antibacterial activity. cbijournal.com |

| 4-Substituted benzylidene-2-phenyl-oxazolone derivatives | Bacteria and Fungi | Most compounds showed promising antibacterial and antifungal activity. rasayanjournal.co.in |

Antiprotozoal Activity (e.g., Giardia lamblia, Trichomonas vaginalis)

Infections caused by protozoa such as Giardia lamblia and Trichomonas vaginalis remain a significant global health concern. Research into new antiprotozoal agents has identified this compound derivatives as a promising area of investigation.

A study focused on the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their in vitro antiprotozoal activity against G. lamblia and T. vaginalis. researchgate.netbioline.org.brajol.infobioline.org.br The results showed that several of the synthesized compounds had significant activity. Notably, 2-amino-4-(p-benzoyloxyphenyl)-oxazole was the most active compound against G. lamblia, with a 50% inhibitory concentration (IC50) of 1.17 µM, which was more potent than the commercial drug metronidazole. researchgate.netbioline.org.brajol.infobioline.org.br For T. vaginalis, 2-amino-4-(p-bromophenyl)-oxazole demonstrated the highest activity with an IC50 of 1.89 µM. researchgate.netbioline.org.brajol.infobioline.org.br

These findings highlight the potential of the 2-amino-4-phenyloxazole scaffold for the development of new drugs to treat giardiasis and trichomoniasis. The structure-activity relationship suggests that substitutions on the phenyl ring play a crucial role in the antiprotozoal efficacy of these compounds. researchgate.netbioline.org.brajol.info

| Compound | Protozoan | IC50 (µM) | Reference Drug (Metronidazole) IC50 (µM) |

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 researchgate.netbioline.org.brajol.infobioline.org.br | >1.17 researchgate.netbioline.org.br |

| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 researchgate.netbioline.org.brajol.infobioline.org.br | Not specified for direct comparison |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, driving the search for novel anti-inflammatory agents. Derivatives of this compound have been synthesized and evaluated for their potential to modulate inflammatory pathways.

One study involved the synthesis of novel oxazole derivatives, including (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine and N-(4-phenyl oxazole-2-yl)-benzamide. jddtonline.inforesearchgate.netjddtonline.inforesearchgate.net These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw edema method. jddtonline.infojddtonline.info The results indicated that the derivatives possess promising anti-inflammatory properties, with one derivative showing maximum activity. jddtonline.infojddtonline.info

Another area of research has focused on 1,3,4-oxadiazole (B1194373) derivatives. Certain synthesized compounds from this class displayed significant anti-inflammatory activity, with some exhibiting a high percentage of activity in in-vivo models. mdpi.com The reduction in edema volume by the most potent compounds was comparable to that of the standard drug ibuprofen. mdpi.com

| Derivative Class | Assay/Model | Key Findings |

| (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine and N-(4 phenyl oxazole-2- yl)- benzamide | Carrageenan-induced rat paw edema | Showed promising anti-inflammatory activities. jddtonline.infojddtonline.info |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | Some derivatives showed high anti-inflammatory activity, comparable to ibuprofen. mdpi.com |

Anticancer/Antiproliferative Activity

The development of new anticancer agents is a critical area of research, and heterocyclic compounds like this compound derivatives have shown significant promise. These compounds have been found to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

A series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential on colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov The compounds reduced cell viability, induced apoptosis, and caused cell cycle perturbation. nih.gov Predictive studies suggested that the inhibition of the STAT3 transcription factor is a probable anticancer mechanism. nih.gov

In another study, 1,3,4-oxadiazole derivatives were investigated as inhibitors of various targets, including FAK (Focal Adhesion Kinase) and PARP (Poly(ADP-ribose) polymerase). mdpi.com Certain derivatives were effective in inhibiting the growth of liver, cervical, colorectal, and stomach cancer cell lines. mdpi.com

Furthermore, research on aryl pyrazole (B372694) derivatives, which can be considered structurally related to oxazoles in their biological targeting, has shown strong antiproliferative activity at nanomolar concentrations against lung, fibrosarcoma, and gastric cancer cell lines. frontiersin.org The mechanism of action for some of these compounds involves the inhibition of tubulin aggregation. frontiersin.org

| Derivative Class | Cancer Cell Lines | Key Findings | Mechanism of Action (putative) |

| 2,5-Diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon), MDA-MB-231 (breast) | Reduced cell viability, induced apoptosis. nih.gov | STAT3 inhibition. nih.gov |

| 3-Trifluoromethyl-piperazine 1,3,4-oxadiazole | HepG2 (liver), HeLa (cervical), SW1116 (colorectal), BGC823 (stomach) | Effective growth inhibition. mdpi.com | FAK inhibition. mdpi.com |

| 2-Thioxo-1,3,4-oxadiazole analogues | HeLa (cervical), Panc (pancreatic), MCF-7 (breast), U-87 (glioblastoma) | Proapoptotic activity, selective towards cancer cells. mdpi.com | PARP inhibition. mdpi.com |

| Aryl pyrazole derivatives | A549 (lung), HT-1080 (fibrosarcoma), SGC-7901 (gastric) | Strong antiproliferative activity (nM range). frontiersin.org | Tubulin aggregation inhibition. frontiersin.org |

Antidiabetic Activity and Enzyme Inhibition (e.g., Alpha-Amylase, PDE4, PPARγ)

The this compound scaffold has also been explored for its potential in the management of diabetes and related metabolic disorders. Research has focused on the inhibition of key enzymes involved in glucose metabolism and the modulation of nuclear receptors that regulate gene expression related to lipid and glucose homeostasis.

Alpha-Amylase Inhibition A study on 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives investigated their antidiabetic properties, including their ability to inhibit α-amylase. researchgate.netresearcher.life One of the derivatives exhibited the highest inhibition toward the α-amylase enzyme. researchgate.netresearcher.life Another study on a novel series of 1,3-oxazole derivatives also determined their antidiabetic activity through an amylase inhibition assay, with some compounds showing good activity. ijpbs.com

PDE4 Inhibition A series of 4-phenyl-2-oxazole derivatives were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors. researchgate.netnih.gov PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases. One of the synthesized compounds exhibited a lower IC50 value (1.4 μM) against PDE4 than the reference compound rolipram (B1679513) (2.0 μM) in an in vitro enzyme assay. researchgate.netnih.gov